![molecular formula C9H8N2O2 B068376 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- CAS No. 183208-38-0](/img/structure/B68376.png)
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy group at the 5-position and the carboxaldehyde group at the 3-position makes it a versatile intermediate for various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- are the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, while JAK3 is involved in signal transduction for immune response.
Mode of Action
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- interacts with its targets by inhibiting their activity . The compound binds to the active sites of FGFRs and JAK3, preventing them from participating in their respective signaling pathways.
Biochemical Pathways
By inhibiting FGFRs, 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- affects the FGF signaling pathway, which is involved in various cellular processes such as proliferation, survival, migration, and differentiation . Inhibition of JAK3 disrupts the JAK-STAT signaling pathway, which plays a key role in immune response .
Result of Action
The inhibition of FGFRs and JAK3 by 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- leads to changes at the molecular and cellular levels. These changes can result in decreased cell proliferation and immune response, which could potentially be beneficial in the treatment of conditions such as cancer and autoimmune diseases .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has been found to interact with FGFRs, which play an essential role in various types of tumors . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with these receptors can influence these biochemical reactions .
Cellular Effects
In cellular studies, 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells . These effects indicate that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound’s interaction with these receptors can influence these molecular processes .
Temporal Effects in Laboratory Settings
It has been observed that the compound can significantly reduce the migration and invasion abilities of 4T1 cells after treatment for 24 hours .
Metabolic Pathways
Given its interaction with FGFRs, it may influence pathways regulated by these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps. The process may also involve purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-methoxy-.
Reduction: 1H-Pyrrolo[2,3-B]pyridine-3-methanol, 5-methoxy-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1H-Pyrrolo[2,3-B]pyridine
- 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde
- 1H-Pyrrolo[2,3-B]pyridine-5-methoxy-
Uniqueness: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- is unique due to the presence of both the methoxy and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and medicinal applications .
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHXORFATJZTEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2C=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
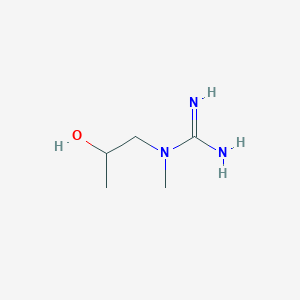

![1-(6-Oxa-3-azabicyclo[3.1.0]hexan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B68300.png)
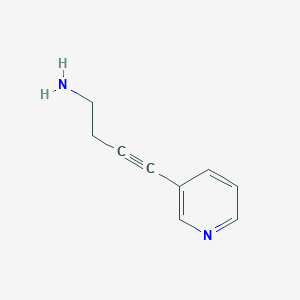
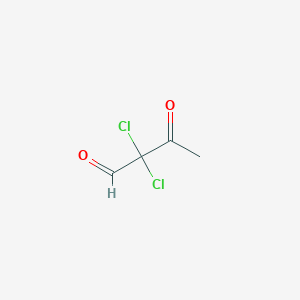
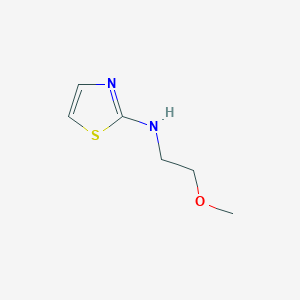
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)


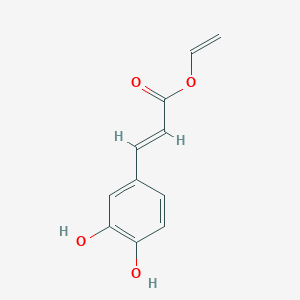
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
